molecular formula C38H44N2S4 B12328322 4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine CAS No. 1042737-20-1

4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine

Cat. No.: B12328322
CAS No.: 1042737-20-1
M. Wt: 657.0 g/mol
InChI Key: PCDGDZVGOFUGHL-UHFFFAOYSA-N
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Description

4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine is a complex organic compound that belongs to the class of thienothiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two thienothiophene units fused with a bipyridine core, which contributes to its stability and electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thienothiophene units. One common method includes the formation of 3-alkylthieno[3,2-b]thiophenes through a ring formation reaction from 3-bromothiophene . The thienothiophene units are then coupled with a bipyridine core using palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted thienothiophenes .

Mechanism of Action

The mechanism of action of 4,4’-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2’-bipyridine involves its interaction with various molecular targets and pathways:

Properties

CAS No.

1042737-20-1

Molecular Formula

C38H44N2S4

Molecular Weight

657.0 g/mol

IUPAC Name

4-(5-octylthieno[3,2-b]thiophen-3-yl)-2-[4-(5-octylthieno[3,2-b]thiophen-3-yl)pyridin-2-yl]pyridine

InChI

InChI=1S/C38H44N2S4/c1-3-5-7-9-11-13-15-29-23-35-37(43-29)31(25-41-35)27-17-19-39-33(21-27)34-22-28(18-20-40-34)32-26-42-36-24-30(44-38(32)36)16-14-12-10-8-6-4-2/h17-26H,3-16H2,1-2H3

InChI Key

PCDGDZVGOFUGHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(S1)C(=CS2)C3=CC(=NC=C3)C4=NC=CC(=C4)C5=CSC6=C5SC(=C6)CCCCCCCC

Origin of Product

United States

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